2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Imidazole Ring: This can be achieved by reacting a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic conditions.
Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Piperidine Substitution: Finally, the compound can be reacted with piperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the imidazole ring or other functional groups.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-5-phenyl-1H-imidazole: Lacks the thioether and piperidine groups.
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanol: Similar structure but with an alcohol group instead of the piperidine.
1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-thiol: Contains a thiol group instead of the thioether linkage.
Uniqueness
The presence of the thioether and piperidine groups in 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone may confer unique chemical and biological properties, such as increased stability, solubility, or specific interactions with biological targets.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-18-10-7-11-19(14-18)26-20(17-8-3-1-4-9-17)15-24-22(26)28-16-21(27)25-12-5-2-6-13-25/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUBOGYPXJFZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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